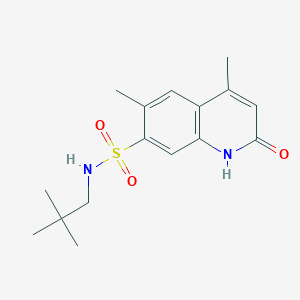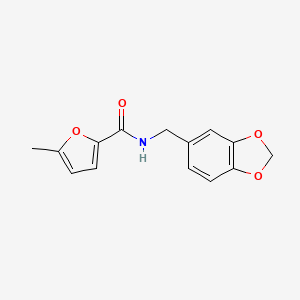
N-(2-bromo-4-methylphenyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-2-naphthamide, also known as BML-284, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a critical role in regulating inflammation, immune response, and cell survival. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and chronic inflammation.
作用机制
N-(2-bromo-4-methylphenyl)-2-naphthamide inhibits the activation of NF-κB by targeting the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitor of kappa B (IκB) protein, which leads to its degradation and subsequent release of NF-κB. This compound binds to the ATP-binding pocket of the IKK complex, preventing its activation and subsequent phosphorylation of IκB. This results in the inhibition of NF-κB activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activation of NF-κB and downstream signaling pathways. Physiologically, this compound has been shown to reduce tumor growth, inflammation, and improve insulin sensitivity. Additionally, this compound has been shown to reduce the severity of autoimmune disorders in animal models.
实验室实验的优点和局限性
One advantage of using N-(2-bromo-4-methylphenyl)-2-naphthamide in lab experiments is its specificity for the IKK complex. This allows for targeted inhibition of NF-κB signaling without affecting other pathways. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using this compound is its relatively low potency compared to other NF-κB inhibitors. This may require higher concentrations of this compound to achieve the desired effect, which could lead to off-target effects.
未来方向
For N-(2-bromo-4-methylphenyl)-2-naphthamide research include investigating its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of this compound in various disease models. Furthermore, the development of more potent and selective inhibitors of the NF-κB pathway could lead to improved therapeutic outcomes. Finally, investigating the potential role of this compound in regulating other signaling pathways may provide new insights into its therapeutic potential.
合成方法
N-(2-bromo-4-methylphenyl)-2-naphthamide can be synthesized using a two-step reaction. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with 2-bromo-4-methyl aniline to form this compound. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
科学研究应用
N-(2-bromo-4-methylphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit NF-κB activation in cancer cells, leading to reduced tumor growth and increased apoptosis. This compound has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. Additionally, this compound has been investigated for its potential use in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-6-9-17(16(19)10-12)20-18(21)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAXLXLKRWIBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)

![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)